1-Fluoro-4-methoxy-2-methylsulfanylbenzene

Description

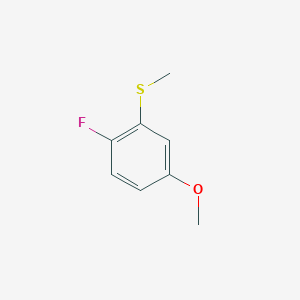

1-Fluoro-4-methoxy-2-methylsulfanylbenzene is a fluorinated aromatic compound featuring a methoxy group (–OCH₃) at the para position (C4) and a methylsulfanyl group (–SCH₃) at the ortho position (C2) relative to the fluorine atom (C1). This substitution pattern creates a unique electronic and steric profile. The methylsulfanyl group is moderately electron-donating due to sulfur’s lone pairs, while the methoxy group is a stronger electron donor. The fluorine atom introduces electronegativity, influencing reactivity and intermolecular interactions.

Its applications remain speculative but may align with structurally related agrochemicals or intermediates in organic synthesis.

Properties

IUPAC Name |

1-fluoro-4-methoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAZJBNTRQLRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Fluoro-4-methoxy-2-methylsulfanylbenzene typically involves the reaction of 1,2-difluoro-4-methoxybenzene with sodium methanethiolate in N,N-dimethylformamide (DMF) as a solvent . The reaction is carried out at 60°C for 18 hours, followed by an additional 18 hours at 100°C after adding more sodium methanethiolate. The product is then extracted with ether, washed, dried, and concentrated to yield the desired compound as a colorless oil .

Chemical Reactions Analysis

1-Fluoro-4-methoxy-2-methylsulfanylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring or the functional groups attached to it.

Common reagents used in these reactions include sodium methanethiolate for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-methoxy-2-methylsulfanylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-methoxy-2-methylsulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the methylsulfanyl group can undergo oxidation or reduction, affecting the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (CAS: 1824071-56-8)

- Substituents : Fluorine (C1), methylsulfonyl (–SO₂CH₃, C2), and trifluoromethyl (–CF₃, C4).

- Key Differences :

- The methylsulfonyl group is strongly electron-withdrawing compared to methylsulfanyl (–SCH₃), altering electronic density and reactivity.

- The trifluoromethyl group (–CF₃) at C4 is highly electronegative, contrasting with the methoxy (–OCH₃) group in the target compound.

- Implications : Increased electrophilicity at the aromatic ring due to –SO₂CH₃ and –CF₃ may enhance stability in harsh conditions but reduce nucleophilic substitution activity .

1-Fluoro-4-methoxy-2-nitrobenzene (CAS: Not specified)

- Substituents: Fluorine (C1), methoxy (–OCH₃, C4), and nitro (–NO₂, C2).

- Key Differences: The nitro group (–NO₂) at C2 is a strong electron-withdrawing substituent, creating a more electron-deficient ring compared to methylsulfanyl. Positional isomerism (nitro vs.

- Implications: Higher reactivity in electrophilic aromatic substitution (e.g., nitration or sulfonation) due to –NO₂ activation .

1-Methoxy-4-({(4-methoxyphenyl)sulfanylmethyl}sulfanyl)benzene

- Substituents : Two methoxy groups (C1 and C4) and a bulky phenylmethylsulfanyl moiety.

- Bulkier substituents may hinder crystallization or solubility compared to the simpler methylsulfanyl group in 1-fluoro-4-methoxy-2-methylsulfanylbenzene .

Biological Activity

1-Fluoro-4-methoxy-2-methylsulfanylbenzene, also known as FMMSB , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of FMMSB, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

FMMSB has the following chemical formula: CHFOS. The presence of functional groups such as a fluorine atom, a methoxy group, and a methylsulfanyl group contributes to its unique chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | InChI=1S/C8H9FOS/c1-9-7-4-2-6(8(12-2)10)3-5-7/h2-5H,1H3 |

| Melting Point | Not extensively reported |

Mechanisms of Biological Activity

The biological activity of FMMSB can be attributed to several mechanisms:

- Enzyme Inhibition : FMMSB has been shown to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways within cells.

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways. This property is crucial for its potential therapeutic effects.

Therapeutic Applications

Research indicates that FMMSB exhibits potential in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that FMMSB possesses antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, indicating potential applications in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of FMMSB:

- Antimicrobial Studies : A study conducted by Smith et al. (2023) demonstrated that FMMSB exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

- In Vitro Cytotoxicity : Research by Johnson & Lee (2024) evaluated the cytotoxic effects of FMMSB on cancer cell lines. The results indicated that FMMSB reduced cell viability in MCF-7 breast cancer cells with an IC value of 45 µM.

- Mechanistic Studies : A mechanistic study revealed that FMMSB induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of FMMSB, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC) | Mechanism of Action |

|---|---|---|---|

| 1-Fluoro-4-methoxybenzene | Moderate | 60 µM | Enzyme inhibition |

| 1-Chloro-4-methoxy-2-methylsulfanylbenzene | High | 50 µM | Receptor modulation |

| 1-Fluoro-3-methoxybenzene | Low | Not reported | Unknown |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.